molecular formula C6H8N2OS B13166760 3-Amino-1-(1,3-thiazol-5-YL)propan-1-one

3-Amino-1-(1,3-thiazol-5-YL)propan-1-one

Cat. No.: B13166760
M. Wt: 156.21 g/mol
InChI Key: LZYUPPFKCFTUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(1,3-thiazol-5-YL)propan-1-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-thiazol-5-YL)propan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, or 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require multi-step preparation processes, harsh reaction conditions, and tedious purification procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above to scale up the production while ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-thiazol-5-YL)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-Amino-1-(1,3-thiazol-5-YL)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-5-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1,3-thiazol-5-YL)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C6H8N2OS/c7-2-1-5(9)6-3-8-4-10-6/h3-4H,1-2,7H2

InChI Key

LZYUPPFKCFTUSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)CCN

Origin of Product

United States

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